molecular formula C26H35NO2 B4294150 [1-[[4-(2-Methylphenyl)phenyl]methyl]-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol

[1-[[4-(2-Methylphenyl)phenyl]methyl]-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol

Cat. No.: B4294150
M. Wt: 393.6 g/mol
InChI Key: SRAKATREZQLTIV-UHFFFAOYSA-N
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Description

[1-[(2’-methyl-4-biphenylyl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol is a complex organic compound that features a unique structure combining biphenyl, piperidine, and tetrahydropyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(2’-methyl-4-biphenylyl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol typically involves multiple steps. One common approach starts with the preparation of the biphenyl derivative, followed by the introduction of the piperidine ring and the tetrahydropyran moiety. The final step involves the addition of the methanol group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1-[(2’-methyl-4-biphenylyl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, hydroxides, and amines.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-[(2’-methyl-4-biphenylyl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biology, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development .

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In industry, [1-[(2’-methyl-4-biphenylyl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of [1-[(2’-methyl-4-biphenylyl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [1-[(2’-methyl-4-biphenylyl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol: Unique due to its combination of biphenyl, piperidine, and tetrahydropyran moieties.

    [1-[(2’-methyl-4-biphenylyl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [1-[(2’-methyl-4-biphenylyl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]propanol: Similar structure but with a propanol group instead of methanol.

Uniqueness

The uniqueness of [1-[(2’-methyl-4-biphenylyl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[1-[[4-(2-methylphenyl)phenyl]methyl]-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO2/c1-21-6-2-3-8-25(21)23-11-9-22(10-12-23)19-27-15-13-26(20-28,14-16-27)18-24-7-4-5-17-29-24/h2-3,6,8-12,24,28H,4-5,7,13-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAKATREZQLTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)CN3CCC(CC3)(CC4CCCCO4)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-[[4-(2-Methylphenyl)phenyl]methyl]-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol
Reactant of Route 2
[1-[[4-(2-Methylphenyl)phenyl]methyl]-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol
Reactant of Route 3
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[1-[[4-(2-Methylphenyl)phenyl]methyl]-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol
Reactant of Route 4
[1-[[4-(2-Methylphenyl)phenyl]methyl]-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol
Reactant of Route 5
Reactant of Route 5
[1-[[4-(2-Methylphenyl)phenyl]methyl]-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol
Reactant of Route 6
[1-[[4-(2-Methylphenyl)phenyl]methyl]-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol

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